1-(1,3,4-Thiadiazol-2-yl)-1,2,3,6-tetrahydropyridine
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Overview
Description
1-(1,3,4-Thiadiazol-2-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that contains both a thiadiazole ring and a tetrahydropyridine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3,4-Thiadiazol-2-yl)-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-1,3,4-thiadiazole with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(1,3,4-Thiadiazol-2-yl)-1,2,3,6-tetrahydropyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The thiadiazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
1-(1,3,4-Thiadiazol-2-yl)-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(1,3,4-Thiadiazol-2-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it may interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A simpler compound with similar biological activities.
Tetrahydropyridine: Another heterocyclic compound with different biological properties.
1,3,4-Oxadiazole: A structurally related compound with distinct chemical and biological properties.
Uniqueness
1-(1,3,4-Thiadiazol-2-yl)-1,2,3,6-tetrahydropyridine is unique due to the combination of the thiadiazole and tetrahydropyridine rings, which confer specific chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
2-(3,6-dihydro-2H-pyridin-1-yl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c1-2-4-10(5-3-1)7-9-8-6-11-7/h1-2,6H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYLERNWMMVCDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C2=NN=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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